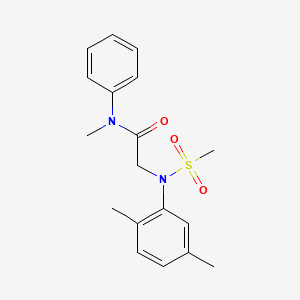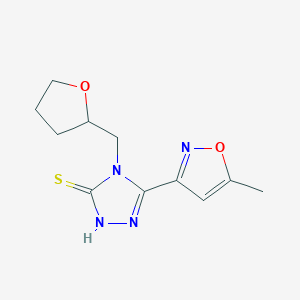
N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
Vue d'ensemble
Description
"N2-(2,5-dimethylphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide" is a compound that may be synthesized through specific reactions involving dimethylphenyl, methylsulfonyl, and phenylglycinamide groups. While direct research on this specific compound is limited, studies on similar sulfonyl-containing compounds provide insight into the types of synthesis, molecular structure, chemical reactions, and properties that could be relevant.
Synthesis Analysis
The synthesis of structurally related compounds often involves the interaction of dimethylphenyl-sulfonamide or dimethylphenyl-benzenesulfonamide with chlorosulfonic acid, leading to various isomeric forms. These processes are carefully designed to yield compounds with specific steric hindrances and molecular frameworks (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structures of synthesized compounds. For example, compounds similar to "N2-(2,5-dimethylphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide" have been found to crystallize in various space groups, with their molecular crystals organized through hydrogen bonds, offering insights into their molecular-electronic structure and stereochemistry (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonation reactions, for instance, play a significant role in the modification of phenyl groups, affecting the chemical properties and reactivity of the resulting compounds. The detailed mechanisms of these reactions can shed light on the behavior of sulfonamide and sulfonyl derivatives in various chemical environments (Wit et al., 2010).
Applications De Recherche Scientifique
Chemical and Molecular Structure Analysis
The synthesis, crystal, and molecular-electronic structure analysis of sterically hindered organic molecules, including those with methylsulfonyl groups, provides insights into their structural characteristics and reactivity patterns. Such analysis aids in understanding the intramolecular interactions and potential applications in various fields, including material science and pharmacology (Rublova et al., 2017).
Fluorescent Molecular Probes
Compounds with dimethylamino and sulfonyl groups have been developed as fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. This property is utilized in designing ultrasensitive fluorescent molecular probes for biological studies, enabling the investigation of various biological events and processes with high sensitivity and specificity (Diwu et al., 1997).
Antimicrobial Agents
The antimicrobial activities of molecules synthesized from sulfonamide derivatives have been investigated against several bacteria and fungus species. The structure-activity relationship studies highlight the potential of these compounds as effective antimicrobial agents, offering a basis for further pharmaceutical development to combat various microbial infections (Eren et al., 2019).
Material Science and Polymer Development
In material science, the synthesis of novel aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages showcases the utility of such compounds in creating materials with desirable thermal and mechanical properties. These materials exhibit excellent thermal stability, solubility, and mechanical strength, making them suitable for high-performance applications (Sheng et al., 2008).
Drug Development and Molecular Docking
The synthesis and evaluation of benzenesulfonamide derivatives for their in vitro antitumor activities, coupled with molecular docking studies, represent another critical application. Such studies facilitate the understanding of the molecular basis of drug-receptor interactions and help in the design of more effective anticancer drugs (Fahim & Shalaby, 2019).
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-10-11-15(2)17(12-14)20(24(4,22)23)13-18(21)19(3)16-8-6-5-7-9-16/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNXZARYNSIIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N(C)C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581206.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine](/img/structure/B4581221.png)

![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)
![1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4581241.png)

![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4581271.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)
![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4581302.png)